

Spectroscopic Profile of N-tert-butylacetamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butylacetamide (CAS No. 762-84-5), a secondary amide with applications in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Chemical Structure and Properties

N-tert-butylacetamide is a white crystalline solid at room temperature. Its fundamental properties are summarized below.



Property	Value
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol
IUPAC Name	N-(tert-butyl)acetamide
CAS Number	762-84-5
Melting Point	96-98 °C
SMILES	CC(=O)NC(C)(C)C
InChlKey	ACYFWRHALJTSCF-UHFFFAOYSA-N

Spectroscopic Data

The following sections present the key spectroscopic data for N-tert-butylacetamide, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

2.1.1. ¹H NMR Data

Publicly available ¹H NMR spectra for neat or common deuterated solutions of N-tert-butylacetamide are not readily found in major databases. However, ¹H NMR data has been reported for N-tert-butylacetamide as a ligand in a titanium complex, dissolved in benzene-d₆. While the chemical shifts may be influenced by the coordination to the metal center and the aromatic solvent, they provide a useful reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.67	Singlet	3H	-C(=O)CH₃
1.16	Singlet	9H	-C(CH₃)₃



2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment	
176.33	C=O (Amide Carbonyl)	
51.5	-C(CH₃)₃ (Quaternary Carbon)	
28.8	-C(CH₃)₃ (tert-butyl Methyls)	
24.5	-C(=O)CH₃ (Acetyl Methyl)	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of N-tert-butylacetamide shows characteristic peaks for an amide.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2970	Strong	C-H Stretch (sp³)
~1650	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~1365	Medium	C-H Bend (tert-butyl)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with highenergy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the fragments provide information about the molecular weight and structure.[2]



m/z	Relative Intensity (%)	Assignment
115	~20	[M] ⁺ (Molecular Ion)
100	~75	[M - CH ₃]+
58	100	[C4H10N]+ (Base Peak)
57	~30	[C ₄ H ₉] ⁺
43	~40	[CH₃CO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation (Solution-State):

- Approximately 10-20 mg of N-tert-butylacetamide is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

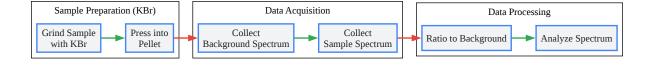
Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-5 seconds.



- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 512-2048 scans (or more, depending on concentration).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).







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References

- 1. N-tert-Butylacetamide [webbook.nist.gov]
- 2. N-tert-Butylacetamide [webbook.nist.gov]
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